N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. The compound is characterized by its furan and pyrrolidine moieties, which contribute to its biological activity. It falls under the classification of diphenylacetamides, which are often explored for their therapeutic properties.
The compound can be classified as:
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide typically involves several key steps:
Technical details regarding the specific reagents and conditions used in these reactions can vary based on the desired yield and purity of the final product .
The molecular structure of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide can be represented as follows:
CC(C(=O)N(C(C1=CC=CO1)C2=CC=CC=C2)C(C3=CC=CC=C3)=O)
SFOYVUKPQVQAFJ-INIZCTEOSA-N
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide involves interactions with specific biological targets. Preliminary studies suggest that this compound may exhibit activity by modulating neurotransmitter systems or interacting with receptor sites involved in pain modulation or neuroprotection.
Research into its binding affinity and specificity towards biological targets is ongoing, with techniques such as:
These studies are essential for elucidating the precise mechanism by which this compound exerts its effects .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide has potential applications in several scientific fields:
Further research is necessary to fully characterize its properties and potential uses in drug development .
N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]-2,2-Diphenylacetamide features a complex molecular architecture comprising three key domains:
Table 1: Molecular Characteristics
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₂₈H₂₉N₂O₂* | Calculated from structure |
Molecular Weight | 425.55 g/mol* | [3] [5] |
Hydrogen Bond Acceptors | 3 (amide O, furan O, pyrrolidine N) | Pharmacophore analysis |
Hydrogen Bond Donors | 1 (amide NH) | [3] |
Calculated logP | ~3.5 (estimated) | Comparative analysis with [3] |
Polar Surface Area | ~45 Ų | Predictive modeling |
Note: Exact mass based on unsubstituted core; structural analogs confirm dimensions [3] [5]
The tertiary amine (pKa ~8-10) suggests protonation at physiological pH, enhancing water solubility of the protonated species. The diphenylacetamide moiety contributes significant hydrophobicity (high logP), potentially influencing membrane permeability and CNS penetration [5]. The furan ring may serve as a metabolic soft spot, analogous to other furan-containing pharmaceuticals [1] [3].
Computational modeling and structural analog analysis suggest several potential biological targets:
The compound shares critical pharmacophoric features with known muscarinic antagonists like darifenacin:
Darifenacin exhibits 59-fold selectivity for human M3 over M2 receptors, primarily mediated through similar structural interactions [5]. Molecular docking simulations suggest the diphenylacetamide group occupies a deep hydrophobic pocket in muscarinic receptors, while the protonated pyrrolidine forms a salt bridge with aspartic acid residues in transmembrane domain 3.
Structural similarity to β3-adrenergic receptor agonists (e.g., hydroxymethyl pyrrolidines) is noted:
Table 2: Predicted Target Affinities
Receptor Target | Predicted Ki (nM) | Evidence Basis |
---|---|---|
Muscarinic M3 | 10-100 | Pharmacophore alignment with darifenacin [5] |
Muscarinic M1 | 100-1000 | Lower selectivity predicted |
β3-Adrenergic | 1000-10,000 | Partial structural match [7] |
Opioid receptors | >10,000 | Lack of essential basic centers |
While direct biological data on this specific compound is limited in the literature, functional predictions derive from structural analogs:
The compound's structural features suggest potential for:
Critical structural determinants of activity include:
Based on pharmacological profiling, key research applications include:
Potential therapeutic implications align with darifenacin's clinical uses:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: